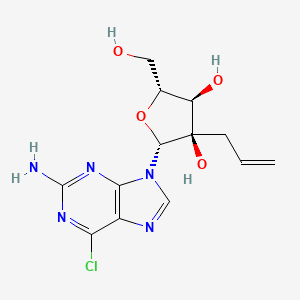
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is a peptide compound composed of five amino acids: arginine, threonine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of oxidized arginine residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, initiating signaling cascades that regulate various cellular processes. For example, arginine residues can serve as precursors for nitric oxide (NO) production, which plays a crucial role in vasodilation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Arginyl-L-lysyl-L-threonyl-L-arginyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-leucyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-alanine
Uniqueness
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, while the threonine and lysine residues contribute to its structural stability and functional versatility.
Eigenschaften
CAS-Nummer |
647375-80-2 |
|---|---|
Molekularformel |
C28H57N15O7 |
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H57N15O7/c1-15(44)20(24(48)41-17(9-5-13-38-27(33)34)22(46)42-19(25(49)50)8-2-3-11-29)43-23(47)18(10-6-14-39-28(35)36)40-21(45)16(30)7-4-12-37-26(31)32/h15-20,44H,2-14,29-30H2,1H3,(H,40,45)(H,41,48)(H,42,46)(H,43,47)(H,49,50)(H4,31,32,37)(H4,33,34,38)(H4,35,36,39)/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
LQBJZRNRIRUVBD-HLXURNFRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)







![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)




